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molecular formula C14H13N3O B8811171 2-Amino-7-phenyl-7,8-dihydro-6H-quinazolin-5-one CAS No. 6075-47-4

2-Amino-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

Cat. No. B8811171
M. Wt: 239.27 g/mol
InChI Key: QNFZGNPBBNOUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592430B2

Procedure details

The title compound was prepared from 2-dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione (600 mg, 2.46 mmol) from stage 1, guanidine hydrochloride (473 mg, 4.94 mmol) and sodium carbonate (783 mg, 7.38 mmol), following the procedure described for the synthesis of 2-amino-7-(4-chloro-phenyl)-7,8-dihydro-6H-quinazolin-5-one (example 2/a stage 2) except that the mixture was heated to reflux for 16 h.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
783 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=C1C(=O)CC(C2C=CC=CC=2)CC1=O)C.Cl.NC(N)=N.C(=O)([O-])[O-].[Na+].[Na+].[NH2:30][C:31]1[N:40]=[CH:39][C:38]2[C:37](=[O:41])[CH2:36][CH:35]([C:42]3[CH:47]=[CH:46][C:45](Cl)=[CH:44][CH:43]=3)[CH2:34][C:33]=2[N:32]=1>>[NH2:30][C:31]1[N:40]=[CH:39][C:38]2[C:37](=[O:41])[CH2:36][CH:35]([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:34][C:33]=2[N:32]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
CN(C)C=C1C(CC(CC1=O)C1=CC=CC=C1)=O
Name
Quantity
473 mg
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
783 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=2CC(CC(C2C=N1)=O)C1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h.
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=2CC(CC(C2C=N1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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